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molecular formula C14H22N2O2 B3121480 N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide CAS No. 287199-24-0

N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide

Cat. No. B3121480
M. Wt: 250.34 g/mol
InChI Key: CWTXSJHHDUPVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06339154B1

Procedure details

N,N-Dimethyl-1,3-propanediamine (1.40 g) was added to 3,4-dihydrocoumarine (2.01 g) and stirred for 0.5 hour at 70° C., thereby yielding the entitled compound (3.60 g) as white solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].[O:8]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][C:9]1=[O:10]>>[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH:6][C:9](=[O:10])[CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=1[OH:8]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
2.01 g
Type
reactant
Smiles
O1C(=O)CCC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 hour at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN(CCCNC(CCC1=C(C=CC=C1)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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